N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
“N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as “tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate” and “TERT-BUTYL 4- (5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE”, have been studied12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature34. However, the specific synthesis process for “N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride” is not readily available.
Molecular Structure Analysis
The molecular structure of “N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride” is not explicitly provided in the search results567. However, compounds with similar structures have been analyzed567.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride"89. However, studies on similar compounds have been conducted89.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride” are not explicitly mentioned in the search results10111213. However, similar compounds have been analyzed10111213.
Safety And Hazards
Future Directions
The future directions for the study of “N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride” are not explicitly mentioned in the search results328. However, similar compounds have been studied for their potential applications328.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound “N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride”. Further research and studies would be needed for a more detailed understanding.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS.ClH/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9;/h8-9,14H,4-7H2,1-3H3,(H,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRFVYTNRXDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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